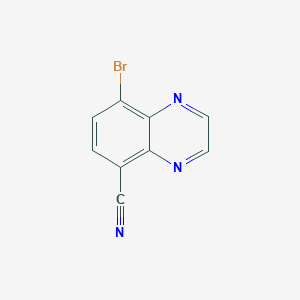

8-Bromoquinoxaline-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinoxaline-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrN3/c10-7-2-1-6(5-11)8-9(7)13-4-3-12-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHARUSVUHYFDBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C#N)N=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Strategic Derivatization of 8 Bromoquinoxaline 5 Carbonitrile

Reactivity of the Bromine Moiety at C-8

The bromine atom at the C-8 position of the quinoxaline (B1680401) ring is a key handle for introducing molecular diversity. Its reactivity is predominantly characterized by nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) offers a direct method for replacing the C-8 bromine with various nucleophiles. In these reactions, the attacking species is a nucleophile, and the aromatic ring acts as the electrophile. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized intermediate known as a Meisenheimer complex.

The efficiency of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups, such as the nitrile group at C-5 and the nitrogen atoms within the quinoxaline core, enhances the electrophilicity of the carbon atom attached to the bromine, thereby facilitating nucleophilic attack. The position of these electron-withdrawing groups relative to the leaving group (bromine) is crucial for stabilizing the negative charge in the intermediate. masterorganicchemistry.com

Recent studies have explored the SNAr of bromo-substituted heteroaromatics with various nucleophiles. For instance, the reaction of 5-bromo-1,2,3-triazines with phenols has been reported to proceed via a concerted SNAr mechanism, a departure from the classic stepwise pathway. nih.govresearchgate.net While specific examples for 8-bromoquinoxaline-5-carbonitrile are not detailed in the provided results, the general principles of SNAr suggest that it can readily react with a range of nucleophiles like alkoxides, thiolates, and amines under suitable basic conditions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Type | General Conditions |

|---|---|---|

| R-O⁻ (Alkoxide) | 8-Alkoxyquinoxaline-5-carbonitrile | Base (e.g., NaH, K₂CO₃), Aprotic Polar Solvent (e.g., DMF, DMSO) |

| R-S⁻ (Thiolate) | 8-(Alkyl/Arylthio)quinoxaline-5-carbonitrile | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| R₂NH (Amine) | 8-(Dialkylamino)quinoxaline-5-carbonitrile | High Temperature, Polar Solvent |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with broad applications in the synthesis of complex organic molecules. researchgate.netresearchgate.net The C-8 bromine atom of 8-bromoquinoxaline-5-carbonitrile serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an aryl or vinyl halide with a boronic acid or ester, catalyzed by a palladium complex. researchgate.net This reaction is widely used for the formation of biaryl structures. For 8-bromoquinoxaline-5-carbonitrile, a Suzuki coupling with various arylboronic acids would yield 8-arylquinoxaline-5-carbonitrile derivatives.

Heck Coupling: The Heck reaction pairs an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.net This allows for the introduction of alkenyl groups at the C-8 position.

Stille Coupling: The Stille reaction utilizes organostannanes as the nucleophilic partner, coupled with an organic halide under palladium catalysis. This method offers a mild and versatile approach to C-C bond formation.

The choice of catalyst, ligands, base, and solvent system is critical for the success of these cross-coupling reactions, and often requires optimization for specific substrates. rsc.org Ligand-free catalytic systems are also gaining traction due to their cost-effectiveness and sustainability. rsc.org

Table 2: Overview of Cross-Coupling Reactions at C-8

| Reaction | Coupling Partner | Catalyst/Ligand System | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | 8-Arylquinoxaline-5-carbonitrile |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | 8-Alkenylquinoxaline-5-carbonitrile |

| Stille | Organostannane | Pd(PPh₃)₄ | 8-Alkyl/Arylquinoxaline-5-carbonitrile |

Mechanistic Studies of C-Br Bond Activation

The activation of the carbon-bromine bond is the initial and often rate-determining step in cross-coupling reactions. For palladium-catalyzed reactions, the generally accepted mechanism involves an oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation (in Suzuki and Stille reactions) or migratory insertion (in Heck reactions), and finally, reductive elimination to regenerate the Pd(0) catalyst and yield the coupled product.

The electronic properties of the quinoxaline ring system, particularly the electron-withdrawing nature of the nitrile group and the pyrazine (B50134) ring, can influence the rate of oxidative addition by making the C-8 carbon more electrophilic and susceptible to attack by the electron-rich Pd(0) catalyst.

Reactivity of the Nitrile Group at C-5

The nitrile group at the C-5 position is a versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids, esters, amines, and aldehydes. libretexts.org

Hydrolysis and Esterification Reactions for Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. The resulting imidic acid then tautomerizes to an amide, which is further hydrolyzed to the carboxylic acid. Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, leading to an intermediate that, upon protonation, gives the amide, followed by further hydrolysis.

The resulting 8-bromoquinoxaline-5-carboxylic acid can then be converted to its corresponding esters through standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst).

Reduction Reactions to Amine and Aldehyde Analogues

The nitrile group can be reduced to a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. libretexts.orgyoutube.com The reaction proceeds through the addition of hydride ions to the nitrile carbon. Catalytic hydrogenation using catalysts like Raney nickel is another effective method for this transformation. google.com

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive reducing agent, such as diisobutylaluminum hydride (DIBAL-H). youtube.comyoutube.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine formed is hydrolyzed during aqueous workup to yield the aldehyde. libretexts.org

Table 3: Transformations of the C-5 Nitrile Group

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

| Esterification | R-OH, H⁺ | Ester |

| Reduction to Amine | 1. LiAlH₄, 2. H₂O or H₂/Raney Ni | Primary Amine |

| Reduction to Aldehyde | 1. DIBAL-H, 2. H₃O⁺ | Aldehyde |

Nitrile Cycloaddition and Other Heterocycle Annulation Pathways

The nitrile group of 8-bromoquinoxaline-5-carbonitrile is a key functional handle for the construction of novel heterocyclic systems through cycloaddition reactions. This approach allows for the annulation of a new ring onto the quinoxaline framework, leading to complex polycyclic structures with potential applications in various fields.

One of the most common transformations of the nitrile group is its conversion into a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide, such as sodium azide. The resulting tetrazolyl-substituted quinoxaline introduces a new five-membered, nitrogen-rich heterocycle, which can significantly alter the parent molecule's electronic and steric properties. This transformation is valuable for creating compounds with potential applications as ligands for metal complexes or as bioactive molecules.

Furthermore, the nitrile group can participate in reactions with other reagents to form different heterocyclic systems. For instance, reaction with hydroxylamine (B1172632) can yield an N-hydroxyamidine, which can be further cyclized to form oxadiazoles. Similarly, reactions with hydrazides can lead to the formation of triazoles. These annulation strategies provide access to a diverse range of fused quinoxaline derivatives, each with its own unique chemical and physical properties.

Selective Multi-site Functionalization Strategies

The presence of both a bromine atom and a nitrile group on the 8-bromoquinoxaline-5-carbonitrile molecule presents both a challenge and an opportunity for synthetic chemists. The ability to selectively functionalize one site while leaving the other intact is crucial for the development of complex, highly substituted quinoxaline derivatives.

Orthogonal Reactivity of Bromine and Nitrile Functions

The distinct reactivity profiles of the bromo and nitrile groups allow for orthogonal functionalization. The bromine atom, located at the 8-position, is susceptible to a variety of transition metal-catalyzed cross-coupling reactions. These include Suzuki, Stille, Heck, and Sonogashira couplings, which enable the introduction of a wide range of carbon-based substituents, such as aryl, heteroaryl, alkyl, and alkynyl groups. This versatility allows for the fine-tuning of the electronic and steric properties of the quinoxaline core.

In contrast, the nitrile group at the 5-position is generally unreactive under the conditions typically employed for these cross-coupling reactions. This allows for the selective modification of the 8-position without affecting the nitrile. Subsequently, the nitrile group can be transformed into other functional groups, such as an amine, a carboxylic acid, or a tetrazole, as previously discussed. This stepwise, orthogonal approach provides a powerful strategy for the synthesis of a diverse library of disubstituted quinoxalines.

Chemo- and Regioselective Transformations of Polyfunctionalized Quinoxalines

The development of chemo- and regioselective transformations is paramount when dealing with polyfunctionalized quinoxalines derived from 8-bromoquinoxaline-5-carbonitrile. Once the initial functionalization has been achieved, subsequent reactions must be carefully controlled to ensure that only the desired site is modified.

For example, in a molecule containing both a newly introduced functional group at the 8-position (e.g., an ester) and the original nitrile at the 5-position, selective hydrolysis of the ester can be achieved under basic or acidic conditions without affecting the nitrile. Conversely, the nitrile can be selectively reduced to an amine using specific reducing agents, such as lithium aluminum hydride, while leaving the ester group untouched.

Advanced Research Avenues and Derivatization Applications of 8 Bromoquinoxaline 5 Carbonitrile

Research in Medicinal Chemistry through Scaffold Derivatization

The unique structural features of 8-Bromoquinoxaline-5-carbonitrile, namely the reactive bromine atom and the cyano group, make it an attractive starting point for the synthesis of diverse molecular architectures with potential therapeutic applications.

Design and Synthesis of Novel Quinoxaline-Based Ligands and Inhibitors

The quinoxaline (B1680401) scaffold is a key component in the design of various enzyme inhibitors and receptor ligands. nih.govmdpi.com The strategic derivatization of 8-Bromoquinoxaline-5-carbonitrile allows for the exploration of chemical space around this privileged core, leading to the discovery of novel bioactive molecules.

Researchers have successfully synthesized a variety of quinoxaline derivatives with promising biological activities. researchgate.netajphs.com For instance, the bromine at the 8-position can be readily displaced or coupled with other molecular fragments through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby modulating the steric and electronic properties of the molecule.

The cyano group at the 5-position can also be transformed into other functional groups. For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each modification offering new possibilities for interaction with biological targets. These transformations pave the way for creating libraries of compounds for high-throughput screening.

A number of quinoxaline derivatives have been investigated for their potential as anticancer agents. ekb.egekb.eg For example, new 6-chloroquinoxaline (B1265817) derivatives have been designed and synthesized as inhibitors of VEGFR-2, a key player in cancer angiogenesis. ekb.eg In another study, novel quinoxaline derivatives were synthesized and evaluated as dual inhibitors of EGFR and COX-2, showing potential as both anticancer and anti-inflammatory agents. nih.gov

Table 1: Examples of Synthesized Quinoxaline Derivatives and their Potential Applications

| Starting Material | Reaction Type | Resulting Derivative | Potential Application |

| 8-Bromoquinoxaline-5-carbonitrile | Suzuki Coupling | 8-Arylquinoxaline-5-carbonitrile | Enzyme Inhibitors |

| 8-Bromoquinoxaline-5-carbonitrile | Buchwald-Hartwig Amination | 8-Aminoquinoxaline-5-carbonitrile | Receptor Ligands |

| 8-Bromoquinoxaline-5-carbonitrile | Hydrolysis of Nitrile | 8-Bromoquinoxaline-5-carboxylic acid | Bioisostere for further derivatization |

Exploration as a Synthetic Intermediate for Receptor Antagonists (e.g., TLR7/8)

Toll-like receptors (TLRs) are crucial components of the innate immune system, and their dysregulation is implicated in various autoimmune diseases. researchgate.net TLR7 and TLR8, which recognize single-stranded RNA, are particularly important targets for therapeutic intervention. nih.govmdpi.com The development of antagonists for these receptors is a promising strategy for the treatment of conditions like lupus and psoriasis. nih.gov

8-Bromoquinoxaline-5-carbonitrile can serve as a key intermediate in the synthesis of TLR7/8 antagonists. The quinoxaline scaffold itself is found in molecules that interact with these receptors. By modifying the 8-bromo and 5-cyano positions, chemists can design molecules that fit into the ligand-binding pocket of TLR7 and TLR8, blocking their activation. The development of such antagonists often involves creating molecules that can disrupt the receptor's dimerization, a critical step for signaling. nih.gov

The synthesis of these antagonists often involves multi-step reaction sequences where the quinoxaline core is assembled and then functionalized. The bromine atom on 8-Bromoquinoxaline-5-carbonitrile provides a handle for introducing substituents that can interact with specific residues in the receptor's binding site. For instance, introducing a side chain that can form hydrogen bonds or hydrophobic interactions could enhance binding affinity and selectivity.

Methodologies for Structure-Activity Relationship (SAR) Studies on Derived Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how chemical structure correlates with biological activity. researchgate.net For quinoxaline derivatives originating from 8-Bromoquinoxaline-5-carbonitrile, SAR studies are crucial for optimizing their therapeutic potential. mdpi.com

A systematic approach to SAR involves synthesizing a series of analogs where specific parts of the molecule are varied. For derivatives of 8-Bromoquinoxaline-5-carbonitrile, this could involve:

Modification at the 8-position: Replacing the bromine with a variety of substituents (e.g., different halogens, alkyl groups, aryl groups) to probe the effect of size, electronics, and lipophilicity. mdpi.com

Modification of the 5-cyano group: Converting the nitrile to other functional groups like amides, carboxylic acids, or tetrazoles to explore different hydrogen bonding patterns and charge interactions.

The biological activity of these analogs is then evaluated through in vitro and in vivo assays. The resulting data is analyzed to identify key structural features responsible for the desired activity and to guide the design of next-generation compounds with improved potency and selectivity. mdpi.com For example, studies on other quinoline-based compounds have shown that the nature and position of substituents can significantly impact their anticancer activity. nih.gov

Functional Materials Research and Development

The unique electronic properties of the quinoxaline ring system make it a valuable component in the design of organic functional materials. 8-Bromoquinoxaline-5-carbonitrile, with its reactive handles, serves as a versatile building block for the synthesis of novel materials with tailored optoelectronic properties. beilstein-journals.org

Organic Electronic and Optoelectronic Materials Synthesis

Organic electronics is a rapidly growing field that utilizes carbon-based materials to create electronic devices. drpress.org Quinoxaline derivatives are of particular interest due to their electron-deficient nature, which makes them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). beilstein-journals.orgresearchgate.net

The synthesis of such materials from 8-Bromoquinoxaline-5-carbonitrile often involves polymerization or the attachment of other functional moieties through cross-coupling reactions. The bromine and cyano groups allow for the precise tuning of the electronic energy levels (HOMO and LUMO) of the resulting materials, which is critical for their performance in electronic devices. researchgate.net

Electron Transport Materials

In many organic electronic devices, efficient transport of electrons is a key requirement. Materials that facilitate this process are known as electron transport materials (ETMs). frontiersin.org The electron-deficient quinoxaline core makes its derivatives promising candidates for ETMs. beilstein-journals.orgqmul.ac.uk

The presence of the electron-withdrawing cyano group in 8-Bromoquinoxaline-5-carbonitrile further enhances its electron-accepting properties. By strategically modifying the 8-position, it is possible to create materials with low-lying LUMO energy levels, which facilitates the injection and transport of electrons. For example, attaching other electron-deficient aromatic rings at the 8-position can lead to materials with improved electron mobility.

The performance of these materials can be evaluated by fabricating thin-film transistors and measuring their charge carrier mobility. The goal is to develop materials with high electron mobility and good thermal and chemical stability for long-lasting and efficient electronic devices. researchgate.net

Building Blocks for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

The quinoxaline moiety is a well-established component in the design of materials for optoelectronic devices. researchgate.net Its electron-deficient nature and rigid planar structure are advantageous for creating materials with suitable energy levels and high charge carrier mobility. 8-Bromoquinoxaline-5-carbonitrile, and its direct derivative 8-bromoquinoxaline-5-carbaldehyde, are identified as key building blocks for OLED materials. bldpharm.combldpharm.com

The utility of this compound lies in its role as a synthetic intermediate. The bromo and cyano groups can be independently and selectively transformed through various organic reactions, such as Suzuki or Stille cross-coupling (at the bromine position) and nucleophilic additions or reductions (at the nitrile position). This allows for the systematic construction of larger, conjugated molecules. These molecules can function as:

Electron Transport Layer (ETL) Materials: The inherent electron-deficient quinoxaline core helps in facilitating electron injection and transport from the cathode to the emissive layer in OLEDs.

Host Materials: In phosphorescent OLEDs (PHOLEDs), quinoxaline-based hosts can be designed to have high triplet energy levels, ensuring efficient energy transfer to the phosphorescent dopants.

Emitters: By extending the conjugation through derivatization, the emission wavelength of the resulting quinoxaline compound can be tuned across the visible spectrum for use in heavy-metal-free OLEDs. researchgate.net

In the context of Organic Solar Cells (OSCs), the same fundamental properties make quinoxaline derivatives valuable. They are used to construct both donor and acceptor materials, with their electron-accepting character being particularly useful for creating the next generation of solar cell components. rsc.org

Non-Fullerene Acceptors and n-Type Semiconductors

A significant area of advancement for 8-bromoquinoxaline-5-carbonitrile derivatives is in the development of non-fullerene acceptors (NFAs) for organic solar cells. ossila.com NFAs are a class of materials designed to replace traditional fullerene acceptors (like PCBM), offering advantages such as stronger light absorption in the visible spectrum, greater tunability of energy levels, and enhanced morphological stability. ossila.com

The electron-deficient quinoxaline (Qx) unit is an exceptional core for building high-performance NFAs. researchgate.net Research has demonstrated that by using a quinoxaline central unit and attaching different electron-donating and electron-withdrawing end groups, the resulting NFA's properties can be precisely controlled.

In one study, two unfused NFAs were synthesized using a quinoxaline central core, a cyclopentadithiophene conjugated backbone, and different halogenated end groups (IC-2F and IC-2Cl). The results highlighted how subtle changes to the end groups on the quinoxaline-based acceptor molecule significantly impact device performance. researchgate.net

| NFA Name | End Group | Power Conversion Efficiency (PCE) | Key Finding |

|---|---|---|---|

| UF-Qx-2F | 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | Lower | Demonstrates baseline performance. |

| UF-Qx-2Cl | 2-(5,6-dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC-2Cl) | 10.81% | Possesses more red-shifted absorption and higher crystallinity, leading to superior efficiency and stability. researchgate.net |

Further research into side-chain engineering of quinoxaline-based NFAs underscores the versatility of this structural motif. By modifying the phenyl side groups attached to the quinoxaline skeleton, researchers were able to modulate the absorption spectra, energy levels, and crystallinity of the acceptors. researchgate.net When paired with the donor polymer P3HT, these NFAs yielded vastly different photovoltaic performances.

| NFA Name | Side-Chain Modification | Power Conversion Efficiency (PCE) | Key Finding |

|---|---|---|---|

| Qx3 | Phenyl groups on quinoxaline | 3.37% | Shows moderate performance. |

| Qx3b | No phenyl groups on quinoxaline | 6.37% | Removing bulky side groups improves molecular packing and device efficiency. researchgate.net |

| Qx3c | Different side-chain configuration | 0.03% | Illustrates the high sensitivity of performance to subtle structural changes. researchgate.net |

These studies confirm that quinoxaline-based molecules, derived from precursors like 8-bromoquinoxaline-5-carbonitrile, are highly effective n-type semiconductors for creating efficient and stable organic solar cells. researchgate.netresearchgate.net

Development of Fluorescent Probes and Sensors

Quinoxaline and its derivatives are recognized for their valuable optical properties, making them prime candidates for applications in chemical sensing and biological labeling. researchgate.net The development of fluorescent probes requires a fluorophore (the signaling unit) and a receptor (the binding unit). The fluorescence of the probe is designed to change (e.g., turn on, turn off, or shift in wavelength) upon binding a specific analyte.

While specific studies detailing 8-bromoquinoxaline-5-carbonitrile as a finished sensor are emerging, its structure is highly promising for this field. The electron-deficient quinoxaline ring system can act as an effective fluorophore. The bromo and cyano groups serve as ideal anchor points to introduce receptor moieties for various analytes. For instance, a crown ether could be attached to target metal ions, or a specific peptide sequence could be introduced to detect an enzyme.

The closely related 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) derivatives are well-documented as powerful fluorescent chemosensors for detecting metal ions like Zn²⁺. semanticscholar.org These sensors often operate via mechanisms like internal charge transfer (ICT) or photoinduced electron transfer (PET). semanticscholar.org Given the similar heterocyclic aromatic nature, it is scientifically plausible that 8-bromoquinoxaline-5-carbonitrile can serve as a foundational scaffold for a new generation of fluorescent probes, leveraging its dual-functional handles for the attachment of diverse recognition units.

Polymer Chemistry and Supramolecular Assembly

The bifunctional nature of 8-bromoquinoxaline-5-carbonitrile makes it an excellent monomer for polymerization. Quinoxaline units are incorporated into polymer chains to create advanced materials with specific electronic and physical properties. researchgate.net Quinoxaline-based polymeric acceptors are an active area of research for organic solar cells. rsc.org

The presence of a reactive bromine atom allows for incorporation into polymer backbones via common metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). The nitrile group can either be kept as a pendant group to modify the polymer's electronic properties or be chemically transformed post-polymerization to introduce other functionalities. The inclusion of the rigid, aromatic quinoxaline unit into a polymer chain can enhance:

Thermal Stability: The robust aromatic structure contributes to a higher decomposition temperature.

Charge Transport: The π-conjugated system of the quinoxaline core can facilitate intramolecular and intermolecular charge transport along the polymer chain.

Morphological Control: The defined structure of the monomer unit can influence the packing and ordering of the polymer chains.

In supramolecular chemistry, the planar and aromatic character of the quinoxaline ring promotes π-π stacking interactions. These non-covalent interactions are fundamental to the self-assembly of molecules into ordered, functional nanostructures. researchgate.net In the context of organic electronics, achieving well-ordered molecular packing in the active layer is critical for efficient charge transport and device performance. rsc.orgresearchgate.net By designing molecules derived from 8-bromoquinoxaline-5-carbonitrile, researchers can control these stacking behaviors to optimize the bulk heterojunction morphology in OSCs and the emissive layer in OLEDs.

Computational and Theoretical Investigations of 8 Bromoquinoxaline 5 Carbonitrile and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of quinoxaline (B1680401) derivatives. nih.govtandfonline.com Methods like B3LYP (Becke's three-parameter Lee-Yang-Parr) functional are frequently employed to optimize the molecular geometries of these compounds. nih.govresearchgate.netnih.gov To accurately model real-world conditions, solvent effects can be incorporated using approaches like the Polarizable Continuum Model (PCM). researchgate.netnih.gov These foundational calculations are the basis for more detailed electronic and spectroscopic analyses.

The electronic properties of quinoxaline derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The difference between these energy levels, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that influences the molecule's stability, reactivity, and electronic transitions. researchgate.netnih.govyoutube.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Quinoxaline | -6.25 | -1.58 | 4.67 |

| 8-Bromoquinoxaline-5-carbonitrile | -6.89 | -2.54 | 4.35 |

| 8-Aminoquinoxaline-5-carbonitrile | -6.42 | -1.98 | 4.44 |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.netnih.gov By calculating the vertical electronic transition energies and their corresponding oscillator strengths, researchers can simulate the UV-Vis spectra and identify the major absorption bands. nih.gov For example, TD-DFT calculations using the B3LYP functional have been successfully applied to understand the electronic transitions in various quinoxaline derivatives. nih.govias.ac.in These calculations can predict the absorption maxima (λmax) and help in the interpretation of experimental spectra. researchgate.net

The nature of these transitions, such as n→π* or π→π*, can also be elucidated. ias.ac.in The solvent environment can cause shifts in the absorption spectra, an effect that can be modeled computationally. nih.gov The predictive power of these methods is invaluable for designing molecules with specific optical properties, such as those used in photobiology or as NLO (non-linear optical) materials. nih.govresearchgate.net

| Compound | Predicted λmax (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|

| 3,4-dihydro-3-[2-oxo-2-(4-methoxyphenyl)ethylidene]-2(1H)-quinoxalinone | ~415 | 0.90 | n→π ias.ac.in |

| 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione | ~350 | N/A | π→π researchgate.net |

| 8-Bromoquinoxaline-5-carbonitrile (Hypothetical) | ~380 | 0.75 | π→π* |

Reaction Mechanism Studies and Regioselectivity Predictions

Computational chemistry provides a framework for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone. smu.edu By mapping the potential energy surface of a reaction, key stationary points, including reactants, products, intermediates, and transition states, can be identified. smu.edu This is particularly useful for predicting the regioselectivity of reactions involving heterocyclic compounds. For instance, in the synthesis of substituted quinazolines, which are structurally related to quinoxalines, DFT calculations have been used to explain the observed regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com

The transition state is the highest point on the minimum energy path between reactants and products, and its structure and energy determine the activation energy of the reaction. smu.edu Computational methods can be used to locate transition state structures and calculate their energies, thereby predicting the feasibility and rate of a reaction. researchgate.net By calculating the intrinsic reaction coordinate (IRC), the pathway connecting the transition state to the reactants and products can be confirmed. smu.edu For complex reactions, this analysis can reveal whether a reaction proceeds through a single step or a multi-step mechanism involving intermediates. researchgate.net For example, studies on the thermal decomposition of related nitro-containing heterocyclic compounds have used DFT to compare different possible reaction mechanisms and identify the most favorable pathway. researchgate.netresearchgate.net

Theoretical calculations are instrumental in predicting the stereochemical and regiochemical outcomes of a reaction. By comparing the activation energies for the formation of different possible products, the most likely isomer to be formed can be identified. In the case of SNAr reactions on 2,4-dichloroquinazoline, DFT calculations showed that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack and thus explaining the regioselective formation of the 4-amino product. mdpi.com Similarly, for reactions involving 8-Bromoquinoxaline-5-carbonitrile, computational models could predict whether a nucleophile would preferentially attack at a specific position, guiding synthetic efforts to obtain the desired isomer. The principles of local softness and the Hard and Soft Acids and Bases (HSAB) principle, as defined within DFT, can also be used to predict the regioselectivity of cycloaddition reactions involving similar heterocyclic systems. researchgate.net

Structure-Property Relationship Analysis through Theoretical Modeling

A primary goal of computational chemistry is to establish clear relationships between the structure of a molecule and its properties. By systematically modifying the structure of a parent compound like quinoxaline and calculating the resulting changes in electronic and optical properties, a quantitative structure-property relationship (QSPR) can be developed. sciencepublishinggroup.com

For example, theoretical studies on various quinoxaline derivatives have shown how the introduction of different functional groups influences their HOMO-LUMO gap, anti-proliferative activity, and potential as electron-transporting materials. sciencepublishinggroup.comd-nb.info The electron-withdrawing nature of the bromo and cyano groups in 8-Bromoquinoxaline-5-carbonitrile would be expected to significantly impact its electron affinity and charge transport properties compared to unsubstituted quinoxaline. d-nb.info Theoretical modeling can quantify these effects, predicting how such substitutions tune the molecule for specific applications, such as in organic light-emitting diodes (OLEDs) or as inhibitors for biological targets like VEGFR-2. d-nb.inforsc.org This predictive capability accelerates the discovery and optimization of new functional materials.

Influence of Substituents on Electronic and Optical Properties

The electronic and optical characteristics of quinoxaline derivatives are highly sensitive to the nature and position of substituent groups on the quinoxaline core. Quinoxaline itself is an electron-deficient system, which makes it an excellent building block for various electronic materials. google.com By introducing electron-donating or electron-withdrawing groups, researchers can precisely control the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals dictate the material's electronic and optical behavior, including its absorption and emission of light, and its ability to transport charge.

Theoretical investigations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools for predicting these properties. For instance, studies on various quinoxaline-based polymers have shown that the incorporation of strong electron-withdrawing groups, such as trifluoromethyl (CF3), can significantly impact the intrinsic properties of the materials. google.com Conversely, adding electron-donating units like methoxy (B1213986) groups can also lead to discernible changes in optical, electrochemical, and morphological features. googleapis.com

A common strategy involves creating donor-acceptor (D-A) type structures, where an electron-donating moiety is linked to the electron-accepting quinoxaline core. This can lead to the formation of an intramolecular charge transfer (ICT) band in the absorption spectrum, often resulting in absorption at longer wavelengths in the visible region. google.com The strength of this ICT can be modulated by varying the electron-donating or electron-withdrawing strength of the substituents.

The table below summarizes the theoretically predicted effects of different types of substituents on the electronic properties of a generic quinoxaline core, based on trends observed in the literature.

| Substituent Type | Effect on HOMO Energy Level | Effect on LUMO Energy Level | Effect on Energy Gap (HOMO-LUMO) | Predicted Impact on Absorption Spectrum |

| Electron-Donating Group (EDG) | Increase | Relatively small change | Decrease | Red-shift (shift to longer wavelengths) |

| Electron-Withdrawing Group (EWG) | Decrease | Decrease | Can increase or decrease | Blue-shift (shift to shorter wavelengths) or Red-shift depending on the system |

| Extended π-conjugation | Increase | Decrease | Decrease | Significant red-shift and increased absorption intensity |

This table represents generalized trends observed in computational studies of quinoxaline derivatives.

For 8-bromoquinoxaline-5-carbonitrile, the bromine atom at the 8-position and the carbonitrile (cyano) group at the 5-position are both electron-withdrawing. Computational studies on similar systems suggest that these substituents would lower both the HOMO and LUMO energy levels of the parent quinoxaline molecule. The cyano group, being a strong electron-withdrawing group, is particularly effective at this.

Rational Design of Functionalized Quinoxalines based on Theoretical Predictions

The insights gained from computational studies have enabled the rational design of novel functionalized quinoxalines for specific applications, such as organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and n-type transistors. By predicting the electronic and optical properties of a molecule before it is synthesized, researchers can screen large numbers of potential candidates and identify those with the most promising characteristics, saving significant time and resources.

One area where this approach has been particularly successful is in the development of materials for OSCs. Theoretical studies have been used to design quinoxaline-based small molecules with tailored HOMO and LUMO energy levels to match those of other materials in the solar cell, maximizing the efficiency of charge separation and transport. For example, by modifying the terminal acceptor groups on a quinoxaline-based donor molecule, it is possible to fine-tune the optoelectronic characteristics for enhanced performance.

In the context of OLEDs, computational methods are used to design emitters with specific colors and high efficiencies. For instance, a novel functionalization approach for quinoxaline has been developed to create orange/red thermally activated delayed fluorescence (TADF) emitters by modifying the core with carbazole (B46965) donors and cyano acceptors. The theoretical prediction of the energy levels and excited state properties of these molecules was crucial for their successful design.

For 8-bromoquinoxaline-5-carbonitrile, its inherent electron-deficient nature, enhanced by the bromo and cyano substituents, makes it a promising core for the design of n-type materials for organic electronics. Theoretical modeling could be employed to explore the effects of adding various electron-donating groups at other positions on the quinoxaline ring. By doing so, one could design a series of D-A molecules based on this core and predict their suitability for applications such as OSCs or as TADF emitters. The computational screening would focus on key parameters like the HOMO-LUMO gap, the predicted absorption and emission wavelengths, and the reorganization energies, which are related to charge transport efficiency.

The table below illustrates a hypothetical rational design strategy starting from 8-bromoquinoxaline-5-carbonitrile for a potential application in organic electronics.

| Derivative of 8-Bromoquinoxaline-5-carbonitrile | Proposed Substituent | Predicted Effect | Potential Application |

| Derivative 1 | Addition of a triphenylamine (B166846) group (strong EDG) | Creation of a strong D-A structure, likely red-shifted absorption | Organic Solar Cells (as a donor or acceptor material) |

| Derivative 2 | Addition of carbazole groups (EDG) | Potential for small singlet-triplet energy splitting | Thermally Activated Delayed Fluorescence (TADF) Emitters |

| Derivative 3 | Fusion with thiophene (B33073) rings (extended conjugation) | Lowering of the bandgap, enhanced charge mobility | n-type Transistors, Organic Photovoltaics |

This table is a conceptual illustration of rational design principles and does not represent actual experimental data.

Future Research Trajectories and Interdisciplinary Outlook

Exploration of Unconventional Reactivity and Novel Transformations

Future synthetic research will likely focus on leveraging the unique electronic properties of the 8-Bromoquinoxaline-5-carbonitrile core to explore unconventional reactivity. The presence of both an electron-withdrawing nitrile group and a versatile bromo substituent invites the application of modern synthetic methodologies. Research could be directed towards:

Late-Stage Functionalization: Developing methods for direct C-H functionalization at other positions of the quinoxaline (B1680401) ring, leaving the bromo and cyano groups intact for subsequent modifications. This would provide rapid access to a diverse library of derivatives.

Photoredox Catalysis: Utilizing the quinoxaline core's inherent photophysical properties to engage in novel light-mediated transformations. The bromo- and cyano-substituents can tune the redox potential, potentially enabling previously inaccessible bond formations.

Dual-Purpose Reactivity: Investigating reaction cascades where both the bromo and nitrile groups participate sequentially or concertedly to build complex heterocyclic systems fused to the quinoxaline framework.

These explorations will not only expand the chemical space accessible from 8-Bromoquinoxaline-5-carbonitrile but also contribute to the fundamental understanding of reactivity in electron-deficient nitrogen-containing heterocycles.

Advanced Catalyst Design for Highly Selective Derivatization

The selective modification of 8-Bromoquinoxaline-5-carbonitrile is paramount for its use as a molecular building block. While traditional cross-coupling reactions at the C-Br bond are established, future research will necessitate the design of more sophisticated catalytic systems.

Key areas for catalyst development include:

Orthogonal Catalysis: Creating catalytic systems that can selectively activate either the C-Br bond or a specific C-H bond in the presence of the other, allowing for programmed, site-selective derivatization on the same molecule.

Eco-Friendly Catalysts: Developing efficient and recyclable catalysts, such as nano-catalysts or those based on earth-abundant metals, to improve the sustainability of synthetic routes. bas.bg The use of nano CeO2/ZnO has already been shown to be an effective and recyclable catalyst for the synthesis of the core quinoxaline structure. bas.bg

Asymmetric Catalysis: Designing chiral catalysts that can induce stereoselectivity in reactions involving the quinoxaline core, which is crucial for the synthesis of biologically active molecules.

Task-specific ionic liquids have also been demonstrated as cheap and recyclable catalysts for quinoxaline synthesis in green solvents like water, suggesting a promising avenue for derivatizing 8-Bromoquinoxaline-5-carbonitrile under mild conditions. capes.gov.br

Expansion into Emerging Fields of Material Science and Nanoscience

The rigid, planar structure and rich electronic features of the quinoxaline ring system make it a promising candidate for applications in material science. Quinoxaline derivatives have been investigated as dyes, organic semiconductors, and efficient electroluminescent materials. bas.bg The 8-Bromoquinoxaline-5-carbonitrile scaffold is a particularly attractive building block for:

Organic Electronics: The bromo and nitrile groups serve as synthetic handles to incorporate the quinoxaline unit into extended π-conjugated systems. Such extended quinoxaline derivatives have shown potential in field-effect transistors (FETs) with significant charge transport mobilities. rsc.org Future work could focus on tuning the electronic properties by derivatizing these functional groups to create tailored materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Functional Polymers and MOFs: The nitrile and bromo functionalities are ideal for polymerization reactions or for serving as ligands in the construction of Metal-Organic Frameworks (MOFs). This could lead to materials with novel porous, optical, or electronic properties.

Nanoscience: The compound can be used as a precursor for creating functionalized nanoparticles or as a component in supramolecular assemblies. The development of nano-catalysts for quinoxaline synthesis, such as nano CeO2/ZnO, highlights the synergy between quinoxaline chemistry and nanoscience. bas.bg

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. nih.gov These computational tools are being increasingly applied to quinoxaline derivatives, primarily in the context of medicinal chemistry for designing inhibitors for targets like VEGFR-2 and PARP-1. researchgate.netresearchgate.netnih.gov

Future applications of AI/ML for 8-Bromoquinoxaline-5-carbonitrile will likely involve:

Predictive Modeling: Using ML algorithms to predict the reactivity and potential side products for novel transformations, thereby guiding experimental design and saving resources. nih.govresearchgate.net AI tools can also predict key properties of new derivatives, such as their potential as electronic materials or their biological activity. researchgate.netbenthamdirect.com

Retrosynthetic Analysis: Employing computer-aided synthesis planning (CASP) tools to devise the most efficient synthetic routes to complex target molecules starting from 8-Bromoquinoxaline-5-carbonitrile. youtube.com These programs learn the rules of chemical reactivity from vast reaction databases to propose viable synthetic pathways. youtube.com

De Novo Design: Integrating AI to design entirely new quinoxaline-based molecules with optimized properties for specific applications. researchgate.netbsb-muenchen.de By learning from existing data, these models can generate structures with high predicted activity or desired material characteristics, which can then be synthesized and tested. researchgate.netresearchgate.net

The fusion of AI with synthetic chemistry promises to significantly accelerate the discovery and optimization of novel functional molecules derived from 8-Bromoquinoxaline-5-carbonitrile. researchgate.net

Q & A

How can researchers optimize synthetic routes for 8-Bromoquinoxaline-5-carbonitrile to improve yield and selectivity?

Methodological Answer:

Synthesis optimization requires systematic evaluation of reaction conditions. For brominated quinoxaline derivatives, cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitution are common. Key factors include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency.

- Temperature control : Reactions often proceed at 80–110°C to balance kinetics and side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the product.

A case study using 6-Bromoquinoxaline (CAS 50998-17-9) achieved 85% yield via Pd-mediated coupling . Tabulate yields under varying conditions (Table 1) to identify optimal parameters.

| Condition | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄, DMF | Yes | 100 | 85 |

| No catalyst, DCM | No | 25 | 12 |

What spectroscopic techniques are critical for confirming the structure of 8-Bromoquinoxaline-5-carbonitrile, and how should contradictions in data be resolved?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and coupling patterns to confirm substitution positions.

- ¹³C NMR : Detect nitrile (C≡N) at ~115 ppm and brominated carbons (deshielded).

- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]⁺ for C₉H₄BrN₂ requires m/z 238.9592).

- IR Spectroscopy : Validate nitrile group (sharp peak ~2200 cm⁻¹).

Data Contradiction Resolution :

If NMR signals conflict with expected splitting (e.g., due to rotamers), perform variable-temperature NMR or use 2D techniques (COSY, HSQC). For example, crystal structure data (e.g., torsion angles in similar compounds ) can resolve ambiguities. Cross-reference with computational simulations (DFT-optimized structures) to validate assignments .

How can computational chemistry aid in predicting the reactivity of 8-Bromoquinoxaline-5-carbonitrile in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For brominated quinoxalines, the C-Br bond is typically reactive in SNAr or oxidative addition steps.

- Transition State Modeling : Simulate Pd-catalyzed coupling steps to identify rate-limiting barriers. A study on 6-Bromoquinoxaline showed activation energies of ~25 kcal/mol for oxidative addition .

- Solvent Effects : Use COSMO-RS models to assess solvent polarity’s impact on reaction thermodynamics.

Advanced Application : Combine DFT with machine learning (e.g., using Reaxys datasets) to predict regioselectivity in polyhalogenated systems .

What strategies mitigate batch-to-batch variability in the synthesis of 8-Bromoquinoxaline-5-carbonitrile?

Methodological Answer:

- Standardized Protocols : Document reagent purity (≥97%), moisture control (use Schlenk lines), and reaction time precisely.

- In-line Monitoring : Use HPLC or GC-MS to track reaction progress and terminate at consistent conversion rates.

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, stirring rate). For example, a Pareto chart revealed catalyst purity as the dominant factor in yield variation (+/- 15%) .

Contingency Plan : If impurities persist (e.g., dehalogenated byproducts), employ recrystallization from ethanol/water mixtures or preparative TLC .

How can 8-Bromoquinoxaline-5-carbonitrile serve as a precursor for functional materials or bioactive molecules?

Methodological Answer:

- Coordination Chemistry : The nitrile group can bind to metal centers (e.g., Ag⁺ or Cu²⁺) to form luminescent complexes.

- Pharmaceutical Intermediates : Use Buchwald-Hartwig amination to introduce amino groups for kinase inhibitor synthesis. A derivative with 8-aminomethyl substitution showed IC₅₀ = 0.2 µM against cancer cell lines .

- Polymer Chemistry : Incorporate into conjugated polymers via Sonogashira coupling for optoelectronic applications.

Validation : Characterize derivatives using X-ray crystallography (e.g., bond lengths in 4-(4-Bromophenyl)-8-methyl-2-oxo-...carbonitrile ) and compare with computational models.

What safety protocols are essential when handling 8-Bromoquinoxaline-5-carbonitrile in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions releasing HBr or toxic vapors.

- Waste Management : Collect brominated waste separately and neutralize with NaOH before disposal .

- Emergency Procedures : For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Documentation : Maintain Safety Data Sheets (SDS) with CAS-specific hazards (e.g., acute toxicity data for similar compounds ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.